Protein Stabilisation vs. Denaturation: Preferential Hydration Quantified Against Guanidine Hydrochloride
In a direct head‑to‑head study on bovine serum albumin, guanidine sulfate exhibited increasing preferential hydration (protein‑stabilising exclusion) that reached a total hydration value of 0.316 g g⁻¹ at 2 M, whereas guanidine hydrochloride showed the opposite behaviour—preferential salt binding that rose linearly with concentration and denatured the protein [1]. The preferential interaction parameter in molal units was sharply negative for the sulfate (salt exclusion) and strongly positive for the chloride (salt binding), confirming that guanidine sulfate acts as a thermodynamic protein stabiliser while guanidine hydrochloride is a potent denaturant [1].
| Evidence Dimension | Preferential hydration / salt binding (direction of protein interaction) |
|---|---|
| Target Compound Data | Total hydration = 0.316 g g⁻¹ at 2 M; negative (dm₃/dm₂) parameter (salt exclusion) |
| Comparator Or Baseline | Guanidine hydrochloride: positive preferential salt binding, linearly increasing with concentration (denaturation) |
| Quantified Difference | Opposite sign of preferential interaction parameter (stabilisation vs. denaturation) |
| Conditions | Bovine serum albumin in aqueous solution, 20 °C, densimetry and refractometry (Arakawa & Timasheff, 1984) |
Why This Matters
Procurement of guanidine sulfate versus hydrochloride is a binary decision for any workflow that requires protein stabilisation rather than denaturation; using the wrong salt will invert the intended biophysical outcome.
- [1] Arakawa T, Timasheff SN. Protein stabilization and destabilization by guanidinium salts. Biochemistry. 1984 Dec 4;23(25):5924‑5929. PMID: 6525341. View Source
